Dimethyl (2S)-6-methoxypiperidine-1,2-dicarboxylate
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Overview
Description
Dimethyl (2S)-6-methoxypiperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S)-6-methoxypiperidine-1,2-dicarboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of suitable precursors in the presence of catalysts. For example, the reaction of a methoxy-substituted precursor with dimethyl carbonate under basic conditions can yield the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters is crucial in industrial settings to ensure cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S)-6-methoxypiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl (2S)-6-methoxypiperidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (2S)-6-methoxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): An organosulfur compound with similar solvent properties.
Dimethyl fumarate: Used in the treatment of multiple sclerosis and has a different mechanism of action.
Uniqueness
Dimethyl (2S)-6-methoxypiperidine-1,2-dicarboxylate is unique due to its specific structure and potential applications in various fields. Its methoxy group and piperidine ring contribute to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study in chemistry, biology, and medicine.
Properties
CAS No. |
185385-20-0 |
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Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
dimethyl (2S)-6-methoxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C10H17NO5/c1-14-8-6-4-5-7(9(12)15-2)11(8)10(13)16-3/h7-8H,4-6H2,1-3H3/t7-,8?/m0/s1 |
InChI Key |
FIEUJWRQAPRCPR-JAMMHHFISA-N |
Isomeric SMILES |
COC1CCC[C@H](N1C(=O)OC)C(=O)OC |
Canonical SMILES |
COC1CCCC(N1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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